DPP-4 Inhibitory Potency: Dpp-4-IN-1 Exhibits a 12.25-Fold Lower Potency than Alogliptin
In a direct in vitro enzyme inhibition assay, Dpp-4-IN-1 (compound d1) demonstrates an IC50 of 49 nM against DPP-4. This is 12.25-fold less potent than the closely related structural analog Alogliptin, which exhibits an IC50 of 4 nM under the same assay conditions [1]. This quantitative difference is crucial for experiments requiring specific potency thresholds.
| Evidence Dimension | In vitro DPP-4 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 49 nM |
| Comparator Or Baseline | Alogliptin: 4 nM |
| Quantified Difference | 12.25-fold lower potency |
| Conditions | In vitro enzyme assay, same study conditions |
Why This Matters
Researchers must account for this 12.25-fold difference when selecting an inhibitor for assays where target engagement at specific concentrations is critical.
- [1] Shen J, Deng X, Sun R, Tavallaie MS, Wang J, Cai Q, Lam C, Lei S, Fu L, Jiang F. Structural optimization of pyrazolo[1,5-a]pyrimidine derivatives as potent and highly selective DPP-4 inhibitors. Eur J Med Chem. 2020 Dec 15;208:112850. View Source
